Spectroscopic Elucidation of (E)-3-Pentenoic Acid Ethyl Ester: A Comprehensive Technical Guide
Spectroscopic Elucidation of (E)-3-Pentenoic Acid Ethyl Ester: A Comprehensive Technical Guide
Executive Summary
(E)-3-Pentenoic acid ethyl ester (Ethyl trans-3-pentenoate, CAS: 3724-65-0) is a highly versatile β,γ -unsaturated ester utilized extensively as a building block in complex organic synthesis, active pharmaceutical ingredient (API) development, and flavor/fragrance chemistry[1]. Because the double bond is isolated from the carbonyl group by a single methylene unit, the molecule exhibits unique reactivity, such as base-catalyzed isomerization to the conjugated α,β -unsaturated isomer.
For researchers and analytical chemists, unambiguous structural verification of the (E)-isomer—distinguishing it from its (Z)-counterpart and the conjugated 2-pentenoate—relies on rigorous spectroscopic analysis. This whitepaper provides an authoritative, self-validating framework for the characterization of (E)-3-pentenoic acid ethyl ester using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)[2].
Molecular Architecture & Physicochemical Profile
Chemical Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol [2] IUPAC Name: Ethyl (E)-pent-3-enoate Structure: CH₃–CH=CH–CH₂–CO–O–CH₂CH₃
The core structural features dictating the spectroscopic behavior of this molecule include:
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The Ester Carbonyl: A highly polarized C=O bond that dominates the IR spectrum and deshields the adjacent α -protons.
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The β,γ -Alkene: An isolated trans double bond. The (E)-geometry dictates a large vicinal coupling constant ( 3Jtrans≈15 Hz) in ¹H NMR, which is the primary diagnostic marker distinguishing it from the (Z)-isomer ( 3Jcis≈10 Hz).
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The Ethyl Ester Moiety: A classic ethyl spin system (A₃X₂ pattern) that serves as an internal calibration standard for integration.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is the definitive technique for confirming the (E)-geometry and the β,γ -position of the double bond. The absence of conjugation with the carbonyl group means the alkene protons resonate slightly upfield compared to conjugated systems.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | Causality / Structural Insight |
| 1.25 | Triplet (t) | 3H | 7.1 | -OCH₂CH₃ | Standard splitting by adjacent -CH₂- protons. |
| 1.70 | Doublet of doublets (dd) | 3H | 6.5, 1.5 | =CH-CH₃ | Coupled to the adjacent alkene proton (6.5 Hz) and long-range allylic coupling (1.5 Hz). |
| 3.05 | Doublet (d) | 2H | 6.8 | -CH₂ -COO | Deshielded by the adjacent carbonyl. Split by the C3 alkene proton. |
| 4.12 | Quartet (q) | 2H | 7.1 | -OCH₂ CH₃ | Deshielded by ester oxygen. Split by the adjacent methyl group. |
| 5.50 - 5.65 | Multiplet (m) | 2H | ~15.2 (trans) | -CH =CH - | The large 3J coupling (~15 Hz) is the definitive proof of the (E)-geometry. |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 14.2 | CH₃ | Ester methyl (-OCH₂C H₃) |
| 17.9 | CH₃ | Terminal methyl (=CH-C H₃) |
| 38.1 | CH₂ | α -Methylene (-C H₂-COO) |
| 60.5 | CH₂ | Ester methylene (-OC H₂CH₃) |
| 124.5 | CH | Alkene carbon (C4) |
| 129.2 | CH | Alkene carbon (C3) |
| 172.0 | C (Quaternary) | Carbonyl (C =O) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. The absence of conjugation shifts the carbonyl stretching frequency higher relative to α,β -unsaturated esters.
Table 3: Key FT-IR Absorptions (ATR, Neat Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
| 2980, 2935 | Medium | C-H stretch (sp³) | Typical aliphatic backbone vibrations. |
| 1735 | Strong | C=O stretch (Ester) | Non-conjugated ester. (Conjugated esters typically appear at ~1715 cm⁻¹). |
| 1670 | Weak | C=C stretch | Symmetrical trans double bonds have weak dipole moment changes. |
| 1180 | Strong | C-O stretch | Confirms the ester linkage. |
| 965 | Strong | =C-H out-of-plane bend | Critical marker for trans (E) alkenes. (Z)-alkenes appear near 700 cm⁻¹. |
Mass Spectrometry (MS)
Electron Ionization (EI-MS) at 70 eV yields a predictable fragmentation pattern. The molecular ion (M⁺) is typically weak, while α -cleavage and allylic cleavage dominate the spectrum[2].
Table 4: EI-MS Fragmentation Peaks
| m/z | Relative Abundance | Ion / Fragment | Mechanistic Origin |
| 128 | < 5% | [M]⁺· | Intact molecular ion (C₇H₁₂O₂). |
| 83 | ~40% | [M - OCH₂CH₃]⁺ | α -cleavage losing the ethoxy radical. |
| 55 | 100% (Base Peak) | [C₄H₇]⁺ | Allylic cleavage losing the -CH₂COOEt radical, yielding a resonance-stabilized crotyl cation. |
| 29 | ~30% | [C₂H₅]⁺ | Ethyl cation from the ester moiety. |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following self-validating analytical workflow is recommended for the characterization of synthesized or procured (E)-3-pentenoic acid ethyl ester.
Protocol: Multi-Modal Spectroscopic Validation
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Sample Preparation (NMR): Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
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NMR Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C NMR at 100 MHz (1024 scans).
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Sample Preparation (IR): Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Apply 1-2 drops of the neat liquid directly onto the crystal.
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IR Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.
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GC-MS Analysis: Dilute the sample to 1 mg/mL in GC-grade hexane. Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS). Use an EI source at 70 eV and scan from m/z 20 to 200.
Figure 1: Standardized analytical workflow for structural elucidation.
Mechanistic Fragmentation Pathway (MS)
Understanding the causality behind MS peaks ensures trustworthy data interpretation. The base peak at m/z 55 is driven by the stability of the allylic cation formed upon the loss of the ester-containing radical.
Figure 2: Primary EI-MS fragmentation pathways for (E)-3-pentenoic acid ethyl ester.
References
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Maiorca wheat malt - IRIS UniPA. Analysis and Characterization of Sicilian Old Landraces of Cereals to Address at Malting Industry. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). ethyl 3-pentenoate - NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
